molecular formula C8H13F2O6P B8565604 Ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate CAS No. 823234-80-6

Ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate

Cat. No. B8565604
M. Wt: 274.16 g/mol
InChI Key: JFFDDZNQLGYZPR-UHFFFAOYSA-N
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Patent
US07585998B2

Procedure details

Diisopropylamine (15.2 g, 0.15 mol) is added dropwise over 10 min to a solution of ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate (IV-1) (14.2 g, 97%, 0.05 mol) in 100 ml methyl-tert-butyl ether. After 19 h heating under reflux the reaction mixture is cooled to room temperature, washed twice with 10 ml 10% sodium chloride solution each time, dried over sodium sulphate, filtered and evaporated under reduced pressure. The residue was distilled for further use. 8.8 g (95%, 67.4% of theory) of ethyl 3-(diisopropylamino)-4,4-difluorobut-3-enoate are obtained (boiling point 55-57° C. at 0.5 hPa).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].COP(O[C:15](=[C:22]([F:24])[F:23])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])(OC)=O>COC(C)(C)C>[CH:1]([N:4]([CH:5]([CH3:7])[CH3:6])[C:15](=[C:22]([F:24])[F:23])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
14.2 g
Type
reactant
Smiles
COP(=O)(OC)OC(CC(=O)OCC)=C(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 19 h heating
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux the reaction mixture
WASH
Type
WASH
Details
washed twice with 10 ml 10% sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled for further use

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(CC(=O)OCC)=C(F)F)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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